molecular formula C19H22O4S B249408 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane

2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane

Cat. No. B249408
M. Wt: 346.4 g/mol
InChI Key: XBXAQBFUAGNYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane, also known as TBS-Ph, is a chemical compound that has become increasingly popular in scientific research due to its unique properties. TBS-Ph is a sulfone protecting group that is commonly used in organic synthesis to protect alcohols, amines, and thiols.

Mechanism of Action

2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane acts as a sulfone protecting group by reacting with the hydroxyl, amino, or thiol group of the target molecule. The reaction forms a stable 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane group, which can be removed under mild acidic conditions. 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane is highly selective and can protect functional groups in the presence of other reactive groups.
Biochemical and Physiological Effects:
2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane has no known biochemical or physiological effects as it is primarily used as a synthetic reagent. However, its use in the synthesis of bioactive compounds may have implications for drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane is its high selectivity, which allows for the protection of specific functional groups in complex molecules. 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane is also stable under a wide range of reaction conditions, making it a versatile reagent for organic synthesis. However, 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane can be difficult to remove under certain conditions, which may limit its use in some applications.

Future Directions

There are several future directions for the use of 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane in scientific research. One potential application is in the synthesis of complex natural products, where 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane could be used to protect specific functional groups during the synthesis process. 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane may also have applications in the development of new drugs and therapeutics, particularly in the field of cancer research. Further research is needed to explore the full potential of 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane in these and other areas of scientific research.

Synthesis Methods

The synthesis of 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane involves the reaction of 4-tert-butylphenylsulfonyl chloride with 2-phenyl-1,3-dioxolane in the presence of a base such as triethylamine. The reaction results in the formation of 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane as a white crystalline solid with a high yield. The purity of the final product can be confirmed by NMR and HPLC analysis.

Scientific Research Applications

2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a protecting group for alcohols, amines, and thiols in the synthesis of complex organic molecules. 2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane is also used in the preparation of peptides, nucleotides, and carbohydrates.

properties

Product Name

2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane

Molecular Formula

C19H22O4S

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfonyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C19H22O4S/c1-18(2,3)15-9-11-17(12-10-15)24(20,21)19(22-13-14-23-19)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3

InChI Key

XBXAQBFUAGNYGA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2(OCCO2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2(OCCO2)C3=CC=CC=C3

Origin of Product

United States

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